molecular formula C20H19N3O6S2 B466432 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide CAS No. 433254-01-4

4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B466432
CAS No.: 433254-01-4
M. Wt: 461.5g/mol
InChI Key: MNAGSEVXAAEGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a methoxy group at the 4-position and a sulfamoylphenylsulfamoyl moiety at the N-linked phenyl ring.

Properties

IUPAC Name

4-methoxy-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-29-17-8-2-14(3-9-17)20(24)22-15-4-12-19(13-5-15)31(27,28)23-16-6-10-18(11-7-16)30(21,25)26/h2-13,23H,1H3,(H,22,24)(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGSEVXAAEGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide, while reduction of nitro groups can produce 4-amino-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide exhibit promising anticancer properties by inhibiting carbonic anhydrases (CAs) IX and XII, which are essential for tumor survival under hypoxic conditions. A study designed novel compounds that integrated triazole and benzenesulfonamide scaffolds, demonstrating significant efficacy against CA IX with a dissociation constant of K=0.317μMK=0.317\mu M for one derivative .

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. The presence of sulfamoyl groups enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. A patent describes various arylthio compounds, including derivatives of sulfamoyl phenyl benzamides, which have shown antibacterial properties .

Enzyme Inhibition

The dual inhibition of carbonic anhydrases by this compound suggests its potential as a therapeutic agent in treating diseases associated with dysregulated enzyme activity, such as cancer and glaucoma. The selectivity profile against different CA isoforms can be fine-tuned by modifying the substituents on the benzamide scaffold .

Drug Development

The structural diversity offered by the methoxy and sulfamoyl groups allows for the development of new drug candidates targeting various pathways in disease mechanisms. The ability to modify these groups can lead to compounds with improved efficacy and reduced side effects.

Polymer Chemistry

In material science, this compound can be utilized as a building block in polymer synthesis. Its functional groups can participate in various polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInhibits carbonic anhydrases (CA IX)
PharmacologyEnzyme InhibitionPotential treatment for cancer/glaucoma
Drug DevelopmentNew drug candidatesStructural modifications enhance efficacy
Material SciencePolymer ChemistryBuilding block for functional polymers

Case Study 1: Anticancer Compound Development

A study synthesized several derivatives of the compound to evaluate their inhibitory effects on CA IX and XII. The chlorinated derivative exhibited the highest selectivity and potency against CA IX, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antibacterial Evaluation

In vitro studies on various sulfamoyl derivatives demonstrated significant antibacterial activity against common pathogens, reinforcing the potential application of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physical Properties

The target compound’s structural analogs vary in substituents on the benzamide ring, sulfonamide linkages, and appended heterocycles. Key comparisons include:

Table 1: Physical and Structural Comparisons
Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Data (NMR/MS) Reference
Target Compound 4-OCH₃, dual sulfamoylphenyl groups N/A Not reported N/A
5f () 4-Fluoro, tetrahydrofuran-3-yl sulfamoyl 236–237 [α]D = +10.6°; EI-MS: m/z 393.1
7 () Thiophen-2-ylsulfonyl piperazine Not specified ¹H-NMR: δ 7.8–8.1 (aromatic protons)
30 () 5-Chloro, 3-fluorophenyl sulfamoyl Not specified IR: ν(C=O) 1663 cm⁻¹; HRMS: 538.1690
LMM5 () Benzyl-methyl oxadiazole sulfamoyl Not specified UPLC-MS: m/z 539.1054 (M+H⁺)

Key Observations :

  • Fluorinated Analogs (e.g., 5f, 5g): Higher melting points (201–258°C) suggest stronger intermolecular interactions compared to non-halogenated analogs .
  • Heterocyclic Modifications : Compounds like 7 (thiophene-piperazine) and LMM5 (oxadiazole) exhibit altered electronic profiles due to sulfur-containing rings, influencing solubility and binding affinity .
  • Optical Activity : Chiral centers in compounds like 5f ([α]D = +10.6°) highlight stereochemical influences absent in the achiral target compound .

Key Observations :

  • PD-L1 Inhibitors : Derivatives like 30 with chloro/fluorine substituents show moderate PD-L1 binding, suggesting that the target compound’s methoxy group may alter steric or electronic interactions .
  • Antifungal Activity : Oxadiazole-based LMM5 demonstrates heterocycles enhance antifungal potency, whereas the target’s benzamide may favor different pharmacokinetics .

Biological Activity

4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N4O5S2
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with sulfamoyl-substituted phenyl amines under controlled conditions. The process includes:

  • Formation of the amide bond through coupling reactions.
  • Purification via recrystallization or chromatography to ensure high purity for biological testing.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide, including our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study Findings :
    • A derivative with similar structural features showed an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.2 to 5.3 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • Another study highlighted that compounds with methoxy and sulfamoyl groups displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism of action .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties.

  • Antibacterial Efficacy :
    • It has been reported that similar sulfonamide derivatives exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation .

Data Tables

Biological ActivityCell Line / BacteriaIC50 / MIC (µM)Reference
AntiproliferativeMCF-71.2
AntiproliferativeHCT1163.7
AntibacterialE. faecalis8
AntibacterialS. aureus16

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide, and what key reaction parameters influence yield?

  • Methodology : The compound can be synthesized via multi-step nucleophilic substitutions and coupling reactions. A typical route involves:

Sulfonylation of 4-aminophenyl sulfonamide with 4-sulfamoylbenzene sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

Amide coupling of the intermediate with 4-methoxybenzoyl chloride using carbodiimide catalysts (e.g., EDC/HOBt) in dry DMF .

  • Critical Parameters :

  • Temperature control (<10°C) during sulfonylation minimizes side reactions.
  • Solvent polarity (e.g., DMF vs. THF) affects coupling efficiency.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are essential for structural verification and purity assessment?

  • Core Techniques :

  • X-ray crystallography : Resolves 3D conformation; critical for confirming sulfonamide and benzamide bond geometry (e.g., torsion angles <5° deviation from planar) .
  • NMR spectroscopy :
  • ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with para-substitution.
  • ¹³C NMR: Carbonyl (C=O) signals at ~168 ppm .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₂₀H₁₈N₃O₅S₂: 492.5 g/mol) within 5 ppm error .

Q. What in vitro biological screening models are suitable for initial activity profiling?

  • Anticancer : NCI-60 human tumor cell line panel (e.g., GI₅₀ values against MCF-7 breast cancer cells) .
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, IC₅₀ determination) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Profile :

  • pH 7.4 (physiological) : Stable for >48 hours at 25°C; degradation accelerates at pH <3 (acid-catalyzed hydrolysis of sulfonamide bonds).
  • Thermal Stability : Decomposition onset at 180°C (DSC analysis); store at −20°C in anhydrous DMSO to prevent oxidation of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different assay systems?

  • Strategies :

Assay Optimization : Standardize cell culture conditions (e.g., serum-free media to reduce protein binding).

Orthogonal Validation : Confirm anticancer activity via both MTT and clonogenic assays; validate antimicrobial results with time-kill kinetics .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may interfere with assays .

Q. What computational approaches are effective for predicting binding modes and pharmacokinetic properties?

  • In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB ID: 5KIR) to assess sulfonamide interactions with Arg120/His90 residues.
  • ADMET Prediction (SwissADME) : Low BBB permeability (LogP = 2.1) but high intestinal absorption (TPSA = 110 Ų) .

Q. How can structure-activity relationship (SAR) studies guide substituent modifications?

  • Key Modifications :

  • Methoxy Group : Replace with ethoxy or halogen (e.g., Cl) to enhance metabolic stability.
  • Sulfamoyl Group : Introduce methyl substituents (e.g., N-methyl sulfamoyl) to reduce renal toxicity.
  • Benzamide Core : Fluorinate the phenyl ring to improve bioavailability (logD optimization) .

Q. What advanced analytical methods are required for quantifying the compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions m/z 493 → 356 (quantifier) and 493 → 312 (qualifier) .

Data Contradiction Analysis

  • Case Study : Discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays may arise from:
    • Protein Binding : High serum albumin binding reduces free drug concentration.
    • Efflux Pumps : Overexpression of P-gp in cancer cells lowers intracellular accumulation.
    • Mitigation : Use synchronized cell populations and adjust for protein binding (e.g., equilibrium dialysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.